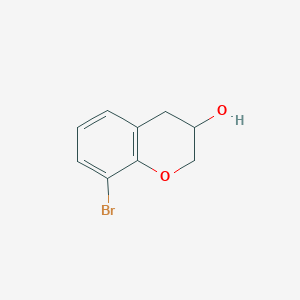

8-Bromochroman-3-ol

Übersicht

Beschreibung

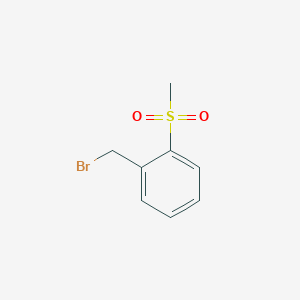

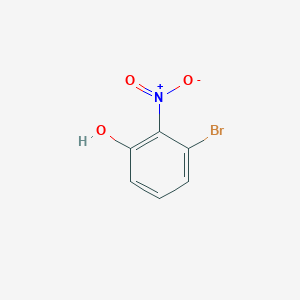

8-Bromochroman-3-ol is a chemical compound with the molecular formula C9H9BrO2 . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of 8-Bromochroman-3-ol can be analyzed using techniques such as High Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MSn) .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Bromochroman-3-ol include a molecular weight of 229.07 . Unfortunately, the search results did not provide further information on its physical and chemical properties.Wissenschaftliche Forschungsanwendungen

Pharmacological Research

8-Bromochroman-3-ol: serves as a versatile scaffold in pharmacological research due to its structural similarity to flavan-3-ols, which are known for their broad range of biological activities . This compound is instrumental in the synthesis of novel lead compounds for drug development, particularly in the exploration of new therapeutic agents with potential anticancer, antiviral, and anti-inflammatory properties .

Organic Synthesis

In organic chemistry, 8-Bromochroman-3-ol is utilized as a building block for synthesizing various chromanone-derived compounds. These compounds are significant due to their presence in natural products and their medicinal relevance. The compound’s role in the synthesis of complex molecular architectures makes it a valuable asset in the field of organic synthesis .

Biochemical Role

The biochemical applications of 8-Bromochroman-3-ol are linked to its role in the synthesis of chromanone derivatives, which are important in the study of natural compounds and polyphenols. These derivatives are crucial for understanding the biochemical pathways and mechanisms in various organisms .

Medicinal Chemistry

8-Bromochroman-3-ol: is a key intermediate in medicinal chemistry, particularly in the design and synthesis of chromanone-based compounds. These compounds exhibit a wide range of pharmacological activities and are used in the development of new drugs with diverse therapeutic effects .

Analytical Chemistry

In analytical chemistry, 8-Bromochroman-3-ol is used for method development and validation in the analysis of chemical compounds. Its properties allow for the accurate and precise measurement of various analytes, which is essential for quality control and assurance in pharmaceuticals .

Chemical Engineering

8-Bromochroman-3-ol: finds applications in chemical engineering, particularly in process optimization and the development of cost-effective methods for synthesizing chromanone analogs. Its role in improving yield and reducing costs is vital for the large-scale production of medicinal compounds .

Environmental Applications

While specific environmental applications of 8-Bromochroman-3-ol are not extensively documented, its role in the synthesis of compounds used in pharmaceuticals and specialty chemicals suggests potential uses in environmental remediation and pollution control strategies .

Safety and Hazards

The safety data sheet for a similar compound, 8-Bromo-1-octanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be stored in a well-ventilated place, in a tightly closed container .

Wirkmechanismus

Target of Action

8-Bromochroman-3-ol primarily targets specific enzymes and receptors involved in various biochemical pathways. Its main targets include oxidative stress-related enzymes and neurotransmitter receptors . These targets play crucial roles in cellular protection against oxidative damage and in modulating neurotransmission, respectively .

Mode of Action

The compound interacts with its targets through binding to active sites or modulating receptor activity . For oxidative stress-related enzymes, 8-Bromochroman-3-ol acts as an antioxidant , neutralizing free radicals and reducing oxidative stress. In the case of neurotransmitter receptors, it may act as an agonist or antagonist , altering the receptor’s activity and influencing neurotransmitter release and uptake .

Biochemical Pathways

8-Bromochroman-3-ol affects several biochemical pathways, including the antioxidant defense pathway and neurotransmitter signaling pathways . By enhancing antioxidant enzyme activity, it helps mitigate oxidative damage. In neurotransmitter signaling, it modulates pathways involving dopamine, serotonin, and GABA , leading to changes in mood, cognition, and neural protection .

Pharmacokinetics

The pharmacokinetics of 8-Bromochroman-3-ol involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed in the gastrointestinal tract, widely distributed in tissues, and undergoes hepatic metabolism . Its metabolites are primarily excreted via the renal route . These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular and cellular levels, 8-Bromochroman-3-ol’s action results in reduced oxidative stress , enhanced cellular protection , and modulated neurotransmitter activity . These effects contribute to neuroprotection , improved cognitive function , and reduced risk of neurodegenerative diseases .

Action Environment

Environmental factors such as pH, temperature, and presence of other compounds can influence the action, efficacy, and stability of 8-Bromochroman-3-ol. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or dietary components can alter its pharmacokinetics and pharmacodynamics .

Eigenschaften

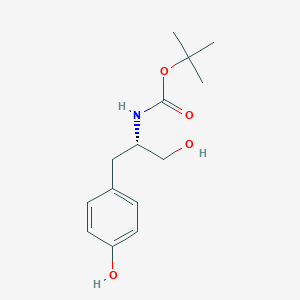

IUPAC Name |

8-bromo-3,4-dihydro-2H-chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-3,7,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPMFKDQGCPGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC=C2Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromochroman-3-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1286446.png)

![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1286467.png)